trans-4-Methylcyclohexanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

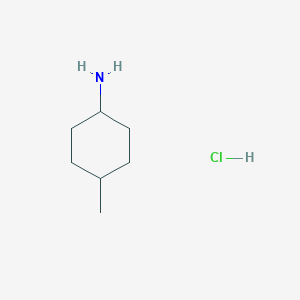

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-2-4-7(8)5-3-6;/h6-7H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRKJSRZELQHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955108 | |

| Record name | 4-Methylcyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33483-66-8, 33483-65-7, 100959-19-1 | |

| Record name | 4-Methylcyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanamine, 4-methyl-, hydrochloride (1:1), trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methylcyclohexylamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methylcyclohexylamine hydrochloride, trans- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP5VM29VB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylcyclohexylamine hydrochloride, cis- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39KR6PT2LY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-4-Methylcyclohexanamine Hydrochloride (CAS 33483-65-7)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

1.1. Overview of trans-4-Methylcyclohexanamine Hydrochloride

This compound, with the CAS registry number 33483-65-7, is a substituted cycloaliphatic amine salt. It typically presents as a white to off-white crystalline solid, a form that enhances its stability and simplifies handling in laboratory and industrial settings.[1] The molecule's structure, featuring a methyl group and an amine group in a trans configuration on a cyclohexane ring, is fundamental to its chemical reactivity and utility. This specific stereochemistry is a critical attribute, particularly in its primary application as a pharmaceutical intermediate.[2]

1.2. Significance in Pharmaceutical Synthesis

The principal application of this compound lies in its role as a key starting material in the synthesis of active pharmaceutical ingredients (APIs).[1] Most notably, it is an indispensable building block for the production of Glimepiride, a widely prescribed second-generation sulfonylurea antidiabetic drug used in the management of type 2 diabetes.[2][3] The trans-stereoisomer is crucial for the pharmacological activity of the final Glimepiride molecule, making the isomeric purity of this intermediate a critical quality attribute.[2]

1.3. Scope of the Guide

This technical guide provides a comprehensive overview of this compound for professionals in research and drug development. It covers the compound's physicochemical properties, detailed synthesis and purification protocols, analytical methods for quality control, its specific application in the synthesis of Glimepiride, and essential safety and handling information. The aim is to furnish a practical and authoritative resource, explaining not just the procedures but also the scientific rationale behind them.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the development of analytical methods.

2.1. Chemical Structure and Stereochemistry

The defining feature of this molecule is the trans-orientation of the methyl and amino groups at the 1 and 4 positions of the cyclohexane ring. This arrangement minimizes steric hindrance, resulting in a more stable chair conformation compared to its cis-isomer.

Chemical Identifiers of the Compound

2.2. Physical and Chemical Properties

The properties of this compound are summarized in the table below. Its high melting point is indicative of its salt form and crystalline nature.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [1] |

| Melting Point | ~260 °C | [3] |

| pKa (Predicted) | 10.58 ± 0.70 | [4] |

| logP (Predicted) | 2.224 | [4] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

2.3. Solubility

As a hydrochloride salt, the compound exhibits good solubility in polar solvents.

| Solvent | Solubility | Source(s) |

| Water | Soluble | [1] |

| Alcohols (e.g., Methanol) | Soluble | [1] |

Synthesis and Manufacturing

The synthesis of this compound with high isomeric purity is a key challenge. The most common routes involve the reduction of a precursor followed by separation of the cis/trans isomers and salt formation.

3.1. Overview of a Common Synthetic Route

A widely employed method starts with the hydrogenation of 4-methyl cyclohexyloxime. This reduction typically yields a mixture of cis- and trans-4-methylcyclohexanamine. The critical step is the subsequent separation of these isomers, which is often achieved by fractional crystallization of a salt, such as the hydrochloride.[3]

General Synthetic Workflow

3.2. Detailed Laboratory Synthesis and Purification Protocol

The following protocol is adapted from patent literature and outlines the hydrogenation of 4-methyl cyclohexyloxime and the subsequent purification of the trans-isomer.[3]

Step 1: Hydrogenation of 4-Methyl Cyclohexyloxime

-

In a suitable pressure vessel, dissolve 1.5 kg of 4-methyl cyclohexyloxime in 8.33 L of methanol.

-

Add 0.15 kg of Raney Nickel catalyst to the solution.

-

Pressurize the vessel with hydrogen gas to 4-5 kg/cm ² and heat to 50-55 °C.

-

Maintain the reaction under these conditions until hydrogen uptake ceases, indicating the completion of the reduction.

-

Cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Distill the filtrate under reduced pressure to completely remove the methanol, yielding a crude oil containing a mixture of cis- and trans-4-methylcyclohexanamine.

Step 2: Formation of Hydrochloride Salt

-

Cool the crude amine oil to 15-20 °C.

-

Slowly add methanolic hydrochloric acid (12-13%) to the cooled oil. This will cause the hydrochloride salt of 4-methylcyclohexanamine to precipitate.

-

Filter the precipitate to collect the crude hydrochloride salt mixture. The initial yield is approximately 85%, with a trans-isomer content of around 50%.[3]

Step 3: Isomer Separation by Fractional Crystallization (Self-Validating System) Causality: This purification relies on the differential solubility of the cis and trans hydrochloride salts in a specific solvent system. The trans-isomer is typically less soluble and will preferentially crystallize, allowing for its separation.

-

Dissolve the crude hydrochloride salt mixture (e.g., 1.5 kg) in methanol (2.25 L) at 25-30 °C.

-

Slowly add acetone (13.5 L) over a period of 3 hours. The addition of the anti-solvent (acetone) reduces the solubility of the salts, causing the less soluble trans-isomer to precipitate.

-

Filter the resulting solid to obtain this compound with a purity of >95%.

-

For higher purity, a second recrystallization is performed. Dissolve the enriched trans-isomer (0.6 kg) in methanol (0.9 L) at 25-30 °C.

-

Slowly add acetone (8.1 L) over 3 hours to induce precipitation.

-

Filter the solid, wash, and dry to obtain the final product. This second purification step can increase the trans-isomer purity to >99.8%, with the cis-isomer content below 0.15%.[3]

Analytical and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and isomeric ratio of this compound.

4.1. Spectroscopic Analysis

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides characteristic signals for the carbon atoms in the molecule, allowing for structural confirmation.[5]

-

FT-IR Spectroscopy : Infrared spectroscopy can be used to identify the functional groups present, such as the N-H stretches of the ammonium salt and the C-H stretches of the alkyl groups.

4.2. Chromatographic Methods

Chromatography is the primary method for determining purity and, critically, the ratio of trans to cis isomers.

-

Gas Chromatography (GC) : GC is frequently cited in quality control procedures for this compound.[3] A capillary column, such as one with a chiral stationary phase (e.g., derivatized cyclodextrins), can be effective for separating the cis and trans isomers.[6][7] The method would typically involve dissolving the sample in a suitable solvent and analyzing it using a temperature-programmed run with flame ionization detection (FID) or mass spectrometry (MS).

-

High-Performance Liquid Chromatography (HPLC) : HPLC is also a powerful tool for purity assessment. A reversed-phase method using a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point for the analysis of such amines.[8][9] The separation of cis and trans isomers can be challenging and may require specialized columns or method development.[10]

4.3. Quality Specifications

For pharmaceutical applications, stringent quality specifications are required.

| Parameter | Typical Specification | Analytical Method |

| Assay | ≥ 99.0% | HPLC or GC |

| Appearance | White to off-white crystalline solid | Visual |

| Trans Isomer Content | ≥ 99.8% | GC |

| Cis Isomer Content | ≤ 0.15% | GC |

Application in Drug Development: The Case of Glimepiride

The primary industrial use of this compound is as a key intermediate in the synthesis of Glimepiride.[2]

5.1. Reaction Pathway to Glimepiride

In the synthesis of Glimepiride, this compound is first converted to its corresponding isocyanate. This is typically achieved by reacting the free amine (obtained by neutralizing the hydrochloride salt) with phosgene or a phosgene equivalent. The highly reactive trans-4-methylcyclohexyl isocyanate is then coupled with a sulfonamide intermediate to form the final Glimepiride molecule.[3][11]

Role in Glimepiride Synthesis

5.2. Importance of Stereochemistry

The trans-configuration of the methylcyclohexyl moiety is essential for the proper binding of Glimepiride to its target receptor on pancreatic β-cells, which ultimately leads to its glucose-lowering effect. The presence of the cis-isomer can result in an impurity with a different pharmacological profile and is therefore strictly controlled in the final drug product.[2]

Safety and Handling

Proper safety precautions are mandatory when handling this compound.

6.1. GHS Hazard Identification

| Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] H335: May cause respiratory irritation.[12] |

6.2. Toxicological Profile Summary

-

Acute Effects : The compound is irritating to the skin, eyes, and respiratory system.[1] Direct contact can cause redness, itching, and pain.[13] Inhalation may lead to irritation of the lungs.[13]

-

Chronic Effects : No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC or ACGIH.[14]

6.3. Personal Protective Equipment (PPE) and Handling Precautions

-

Engineering Controls : Handle in a well-ventilated area, preferably in a fume hood, to keep airborne concentrations low.[13]

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[13]

-

Skin Protection : Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[13]

-

Respiratory Protection : If dust is generated, use a NIOSH-approved particulate respirator.

-

Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid generating dust.[13]

6.4. Storage and Stability

Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] The compound is stable under recommended storage conditions. Keep away from incompatible substances such as strong oxidizing agents.

6.5. First Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14]

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[14]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[14]

References

- US Patent US20070082943A1, "Process for preparation of substantially pure glimepiride," issued April 12, 2007.

-

New Drug Approvals. (2018, February 5). GLIMEPIRIDE. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Available from: [Link]

- US Patent US7282517B2, "Method of manufacturing glimepiride and the respective intermediate," issued October 16, 2007.

-

NINGBO INNO PHARMCHEM CO.,LTD. Key Glimepiride Intermediate: Understanding Trans-4-Methylcyclohexylamine HCl. Available from: [Link]

- World Intellectual Property Organization. (2006). A novel process for preparation of substantially pure glimepiride (WO2006103690A1).

-

DC Chemicals. trans-4-Methylcyclohexanamine | 2523-55-9 | MSDS. Available from: [Link]

-

PharmaCompass. cis-4-methylcyclohexanamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

- Czech Industrial Property Office. (2006). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic (CZ2005230A3).

- CN Patent CN109678726A, "A kind of method of synthesis of trans -4- methyl cyclohexylamine," issued April 26, 2019.

-

Farkas, E., Poppe, L., Hornyánszky, G. et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7, 85. Available from: [Link]

-

SIELC Technologies. Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column. Available from: [Link]

-

PubChem. 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125. Available from: [Link]

-

Focant, J. F., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere, 124, 63-71. Available from: [Link]

-

Focant, J. F., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. PubMed, 25615525. Available from: [Link]

-

Farkas, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. Available from: [Link]

- CN Patent CN102001950A, "Preparation method of trans-4-methyl cyclohexylamine," issued April 6, 2011.

-

Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

-

Phenomenex. Chiral HPLC Separations. Available from: [Link]

-

Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link] Reversed_Phase_HPLC_Method_Development_Webinar.pdf

-

SpectraBase. trans-4-Methylcyclohexanol - Optional[ATR-IR] - Spectrum. Available from: [Link]

-

Aini, N. M., Yusoff, M. M., & Azhari, H. A. (2010). Chromatographic methods to analyze geometrical and positional isomers of fatty acids. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. cis-4-methylcyclohexanamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR [m.chemicalbook.com]

- 6. gcms.cz [gcms.cz]

- 7. gcms.cz [gcms.cz]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. WO2006103690A1 - A novel process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]

- 12. 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. aksci.com [aksci.com]

- 14. trans-4-Methylcyclohexanamine|2523-55-9|MSDS [dcchemicals.com]

The Cornerstone of Glimepiride Synthesis: A Technical Guide to trans-4-Methylcyclohexanamine Hydrochloride

For Immediate Release

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a critical resource for professionals in the pharmaceutical and chemical research sectors, providing a detailed exploration of trans-4-Methylcyclohexanamine hydrochloride (CAS No. 33483-65-7). As a key intermediate in the synthesis of the widely prescribed antidiabetic medication Glimepiride, a thorough understanding of its molecular structure, properties, and synthesis is paramount for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).[1] This document, compiled from a Senior Application Scientist's perspective, offers not just a recitation of facts, but a causal analysis of experimental choices and self-validating protocols, grounded in authoritative scientific data.

Molecular Structure and Physicochemical Properties: A Foundation of Stability and Reactivity

This compound is an organic amine salt characterized by a cyclohexane ring with a methyl group and an amine group in a trans configuration.[1] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, a crucial attribute for its application in pharmaceutical synthesis.[2]

The specific stereochemistry of the trans isomer is of paramount importance. In the synthesis of Glimepiride, the spatial arrangement of the trans-4-methylcyclohexyl group is vital for the drug's optimal pharmacological activity.[3] Consequently, a high isomeric purity, with a minimal presence of the cis isomer, is a critical quality attribute for this intermediate.

Below is a summary of the key physicochemical properties of this compound:

| Property | Value | Source(s) |

| CAS Number | 33483-65-7 | [1][3] |

| Molecular Formula | C₇H₁₆ClN | [3][4] |

| Molecular Weight | 149.66 g/mol | [3][4][5] |

| Appearance | White to off-white solid/flakes | [1][2] |

| Melting Point | Approximately 260 °C | [1][6] |

| Solubility | Soluble in water | [2] |

| Storage | Sealed in a dry environment at room temperature | [3] |

A diagram illustrating the molecular structure is provided below:

Caption: Molecular structure of this compound.

Synthesis and Manufacturing Insights

The synthesis of this compound is a critical process that dictates the purity and yield of the final product. Several synthetic routes have been developed, with a common industrial method involving the hydrogenation of a suitable precursor followed by salt formation with hydrochloric acid.[1]

One patented method describes a process starting from a Schiff's base, which undergoes isomerization using a strong base. The resulting isomeric compound is then subjected to acid hydrolysis with a mineral acid to yield the corresponding salt of trans-4-methylcyclohexylamine.[3][7] This method allows for a high content of the desired trans-isomer.[7]

Another patented approach involves the use of a supported ruthenium catalyst with an alkali metal promoter for the hydrogenation of a starting material to obtain a mixture of cis and trans isomers.[8] The mixture is then subjected to acidification and crystallization to isolate the trans-4-methylcyclohexylamine hydrochloride.[8]

Representative Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound:

Caption: Generalized synthesis workflow for this compound.

Detailed Experimental Protocol (Illustrative Example from Patent Literature)

The following protocol is an illustrative example based on patent literature and should be adapted and optimized for specific laboratory or industrial conditions.

Objective: To synthesize trans-4-Methylcyclohexylamine hydrochloride.

Materials:

-

4-methylcyclohexylamine (mixture of isomers)

-

31% Technical grade hydrochloric acid

-

Methanol

-

Acetone

Procedure:

-

In a suitable reaction vessel, place 80g of 4-methylcyclohexylamine (mixture of isomers).

-

Slowly add 83.5g of 31% technical hydrochloric acid dropwise while stirring. Monitor the pH and continue addition until the pH reaches 1-2.[8]

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

To the solid residue, add 30g of methanol to dissolve the crude product.

-

Add 160g of acetone to induce crystallization.

-

Cool the mixture to 15°C to facilitate further crystallization.

-

Collect the crystals by filtration.

-

To improve the purity of the trans isomer, a second crystallization can be performed using the same methanol/acetone solvent system.

-

Dry the final product under vacuum.

Expected Outcome: This process is reported to yield approximately 40g of trans-4-methylcyclohexylamine hydrochloride with a high trans/cis ratio (e.g., 99.2/0.3%).[8]

Spectroscopic and Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound. Standard spectroscopic techniques are routinely employed for this purpose.

While specific spectral data can vary slightly based on the instrument and conditions, the following provides an overview of the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the cyclohexane ring and the methyl group. The chemical shifts and coupling constants of the protons attached to C1 and C4 are particularly important for confirming the trans stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms in the cyclohexane ring will be indicative of the trans configuration.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: Strong, broad bands in the region of 3000-2800 cm⁻¹, characteristic of an ammonium salt.

-

C-H stretching: Bands in the 2950-2850 cm⁻¹ region corresponding to the aliphatic C-H bonds of the cyclohexane ring and methyl group.

-

N-H bending: A band around 1600-1500 cm⁻¹.

-

C-N stretching: A band in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a valuable tool for determining the molecular weight and fragmentation pattern of the compound. For the free base, trans-4-Methylcyclohexylamine, the molecular ion peak would be observed at m/z 113.2.

Applications in Drug Development

The primary and most significant application of this compound is as a crucial building block in the synthesis of Glimepiride.[1] Glimepiride is a second-generation sulfonylurea oral hypoglycemic agent used for the management of type 2 diabetes mellitus.

The trans-4-methylcyclohexylamino moiety of the molecule plays a critical role in the binding of Glimepiride to the sulfonylurea receptor (SUR) on pancreatic β-cells, which ultimately leads to increased insulin secretion. The specific stereochemistry of this group is essential for the high potency and efficacy of the drug.

The logical flow of its application in drug development is as follows:

Caption: Role of this compound in Drug Development.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

May cause skin, eye, and respiratory irritation.[2]

-

Harmful if swallowed.

Recommended Handling Procedures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.[3]

-

Keep in a cool, dry place away from incompatible materials.

Conclusion

This compound is a cornerstone intermediate in the pharmaceutical industry, particularly for the synthesis of the antidiabetic drug Glimepiride. Its specific trans stereochemistry is a critical determinant of the final drug's efficacy. A thorough understanding of its synthesis, purification, and analytical characterization is therefore essential for ensuring the quality and safety of this life-saving medication. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in their work with this vital compound.

References

- The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

-

4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125 - PubChem. (n.d.). Retrieved from [Link]

- CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents. (n.d.).

- CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents. (n.d.).

-

4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem. (n.d.). Retrieved from [Link]

- The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents. (n.d.).

-

cis-4-methylcyclohexanamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved from [Link]

-

Trans-4 Methyl Cyclohexylamine Hydrochloride - Deepak Novochem Technologies Limited. (2022, August 28). Retrieved from [Link]

-

CAS No : 33483-66-8 | Product Name : cis-4-Methylcyclohexylamine Hydrochloride. (n.d.). Retrieved from [Link]

-

TRANS-4-METHYLCYCLOHEXYLAMINE HYDROCHLORIDE - ChemBK. (2024, April 9). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]

- 8. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]

- 9. trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR [m.chemicalbook.com]

trans-4-Methylcyclohexanamine hydrochloride synthesis mechanism

An In-depth Technical Guide to the Synthesis of trans-4-Methylcyclohexanamine Hydrochloride

Abstract

This compound (CAS: 33483-65-7) is a critical chemical intermediate, most notably serving as an indispensable building block in the synthesis of the antidiabetic drug Glimepiride.[1] Its efficacy in this role is contingent upon the specific trans stereochemistry of the molecule. This guide provides a comprehensive examination of the predominant synthesis mechanism—reductive amination of 4-methylcyclohexanone—elucidating the causal factors behind experimental choices that ensure high diastereoselectivity. We will explore the core reaction mechanism, present a field-proven experimental protocol, and discuss the analytical techniques required to validate the stereochemical integrity of the final product. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this synthesis.

Introduction: The Strategic Importance of a Stereoisomer

This compound is a substituted cycloaliphatic amine that typically presents as a white to off-white crystalline solid.[1][2] The hydrochloride salt form is preferred in industrial applications as it significantly enhances the compound's stability and its solubility in polar solvents.[2] The therapeutic activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. In the case of Glimepiride, the precise spatial arrangement of the amine and methyl groups on the cyclohexane ring, dictated by the trans configuration, is fundamental to its biological function. Therefore, the reliable and stereoselective synthesis of this intermediate is of paramount importance in pharmaceutical manufacturing.

The Core Mechanism: Stereoselective Reductive Amination

The most efficient and widely adopted method for synthesizing 4-methylcyclohexanamine is the reductive amination of 4-methylcyclohexanone. This one-pot reaction elegantly transforms a carbonyl group into an amine via an imine intermediate, which is reduced in situ.[3] The process can be dissected into two fundamental stages: iminium ion formation and its subsequent stereoselective reduction.

Stage 1: Formation of the Iminium Ion

The reaction is initiated by the nucleophilic attack of an amine source, typically ammonia (often from an ammonium salt like ammonium acetate), on the electrophilic carbonyl carbon of 4-methylcyclohexanone. This occurs under weakly acidic conditions, which serve to activate the carbonyl group without fully protonating the amine nucleophile.[3] This initial attack forms a transient hemiaminal intermediate. The subsequent acid-catalyzed dehydration of this hemiaminal is the rate-determining step, yielding an imine. In the acidic medium, the imine is readily protonated to form a more electrophilic iminium ion, the key substrate for the reduction step.[4]

Caption: Formation of the Iminium Ion from 4-Methylcyclohexanone.

Stage 2: The Stereodetermining Reduction Step

The crux of achieving the desired trans stereochemistry lies in the reduction of the iminium ion. The cyclohexane ring exists predominantly in a chair conformation, with the bulky methyl group occupying the sterically favorable equatorial position. The hydride from the reducing agent can approach the planar iminium C=N bond from two faces: the axial face or the equatorial face.

-

Axial Attack: Hydride attacks from the top face, leading to an equatorial amino group.

-

Equatorial Attack: Hydride attacks from the bottom (less hindered) face, leading to an axial amino group.

The formation of the thermodynamically more stable trans product, where both the methyl and amino groups are in equatorial positions, is the desired outcome. This is achieved by selecting a reducing agent that favors attack from the less sterically hindered equatorial face. Bulky reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃) , are particularly effective.[5][6] Their steric bulk makes an axial approach difficult, thus favoring equatorial attack to produce the axial amine. This axial amine intermediate can then undergo ring flipping or equilibration to the more stable diequatorial trans configuration. In contrast, smaller hydrides like NaBH₄ may show lower selectivity.[7]

Caption: Stereochemical pathways in the reduction of the iminium ion.

Field-Proven Experimental Protocol

This protocol outlines a self-validating system for the synthesis, purification, and isolation of this compound.

Materials and Reagents

| Reagent | CAS No. | Molecular Weight | Quantity (Example Scale) | Moles |

| 4-Methylcyclohexanone | 589-92-4 | 112.17 g/mol | 11.22 g | 0.10 |

| Ammonium Acetate | 631-61-8 | 77.08 g/mol | 15.42 g | 0.20 |

| Sodium Triacetoxyborohydride | 56553-60-7 | 211.94 g/mol | 25.43 g | 0.12 |

| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 g/mol | 200 mL | - |

| Saturated Sodium Bicarbonate (aq) | - | - | 100 mL | - |

| Diethyl Ether | 60-29-7 | 74.12 g/mol | 150 mL | - |

| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 g/mol | ~10 mL | ~0.12 |

| Methanol | 67-56-1 | 32.04 g/mol | For recrystallization | - |

| Acetone | 67-64-1 | 58.08 g/mol | For recrystallization | - |

Step-by-Step Methodology

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-methylcyclohexanone (0.10 mol) and ammonium acetate (0.20 mol).

-

Solvent Addition: Add 200 mL of 1,2-dichloroethane (DCE) to the flask. Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

-

Reductant Addition: Carefully add sodium triacetoxyborohydride (0.12 mol) portion-wise over 30 minutes. The reaction is mildly exothermic; maintain the temperature below 30°C using a water bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

-

Work-up and Quenching: Slowly pour the reaction mixture into a beaker containing 100 mL of saturated sodium bicarbonate solution to quench the excess reducing agent and neutralize the acetic acid byproduct. Stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine all organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude free amine as an oil.

-

Salt Formation: Dissolve the crude amine in 100 mL of diethyl ether and cool the solution in an ice bath. Add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~1-2, check with pH paper). A white precipitate of the hydrochloride salt will form.

-

Purification and Isolation: Collect the white solid by vacuum filtration and wash it with cold diethyl ether. Purify the product by recrystallization from a methanol/acetone mixture.[8] Dry the purified crystals under vacuum to yield pure this compound.

Alternative Synthetic Pathways

While reductive amination is dominant, other routes exist, each with specific advantages and disadvantages.

-

Reduction of 4-Methylcyclohexanone Oxime: This two-step process involves first converting the ketone to its oxime with hydroxylamine hydrochloride.[9] The subsequent reduction of the oxime, often with sodium metal in boiling ethanol or via catalytic hydrogenation, yields the amine.[10][11] However, controlling the stereoselectivity can be challenging.

-

The Leuckart-Wallach Reaction: This classic method uses formic acid or its derivatives (like ammonium formate) as both the reducing agent and the nitrogen source.[12] It is a one-pot reaction but typically requires high temperatures (>160°C) and can suffer from the formation of N-formylated byproducts, necessitating a final hydrolysis step.[13][14]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. researchgate.net [researchgate.net]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]

- 9. 4-Methylcyclohexanone oxime | C7H13NO | CID 236590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]

- 11. The preparation of cis- and trans-1-alkyl-4-phthalimidocyclohexanes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]

An In-depth Technical Guide to the Solubility Profile of trans-4-Methylcyclohexanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility profile of trans-4-Methylcyclohexanamine hydrochloride, a key intermediate in the pharmaceutical industry. By synthesizing fundamental physicochemical principles with practical experimental considerations, this document serves as an essential resource for scientists and researchers engaged in process development, formulation, and analytical sciences. We will delve into the core solubility characteristics, the impact of environmental factors such as pH and temperature, and robust methodologies for its quantification, thereby providing a holistic understanding of this critical molecule's behavior in various solvent systems.

Physicochemical Properties: The Foundation of Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. This compound is the hydrochloride salt of a primary aliphatic amine, a structure that dictates its behavior in solution.

The presence of the amine group makes the molecule basic, with a predicted pKa of approximately 10.58 for the conjugate acid.[1] This indicates that in aqueous solutions with a pH below this value, the protonated, cationic form will predominate. The hydrochloride salt form ensures that the compound is already in this highly polar, charged state, which significantly enhances its aqueous solubility compared to the free base. The predicted LogP (octanol-water partition coefficient) of the free base is around 2.22, suggesting a degree of lipophilicity that becomes more relevant at higher pH values when the compound is deprotonated.[1]

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][3] |

| CAS Number | 33483-65-7 | [2][3] |

| Molecular Formula | C₇H₁₆ClN | [2][4] |

| Molecular Weight | 149.66 g/mol | [2][4] |

| Appearance | White to off-white crystalline solid or flakes | [4] |

| Melting Point | ~260 °C | [2][3] |

| Predicted pKa (of the conjugate acid) | 10.58 ± 0.70 | [1] |

| Predicted LogP (of the free base) | 2.22 | [1] |

Solubility Profile: A Multifaceted Perspective

The dissolution of this compound is a critical parameter in its application, from synthetic chemistry to final drug product formulation. Its solubility is not a single value but rather a profile dependent on the solvent system and environmental conditions.

Qualitative Solubility

As a salt of a primary amine, this compound exhibits good solubility in polar protic solvents. This is a direct consequence of the favorable ion-dipole interactions between the charged ammonium group and the chloride anion with polar solvent molecules.

-

Water: Readily soluble.[4] The hydrochloride salt form is specifically used to enhance its stability and solubility in aqueous media.[4]

-

Alcohols (e.g., Methanol, Ethanol): Soluble. These polar protic solvents can effectively solvate the ionic species.[4] A patent for the synthesis of the compound mentions the use of C1-C5 alcohols for crystallization, indicating its solubility in these solvents.[5]

-

Aprotic Solvents: Solubility is expected to be lower in non-polar aprotic solvents due to the high polarity of the salt.

The Critical Influence of pH on Aqueous Solubility

For an amine hydrochloride, pH is arguably the most critical factor governing its aqueous solubility. The equilibrium between the highly soluble protonated form and the less soluble free base is dictated by the pH of the solution relative to the pKa of the amine.

The Henderson-Hasselbalch equation provides the theoretical framework for understanding this relationship:

pH = pKa + log([R-NH₂] / [R-NH₃⁺])

Where:

-

[R-NH₂] is the concentration of the free base

-

[R-NH₃⁺] is the concentration of the protonated, soluble form

At a pH well below the pKa (e.g., pH < 8), the compound will exist predominantly as the protonated, highly water-soluble ammonium cation. As the pH approaches and surpasses the pKa, the equilibrium shifts towards the uncharged free base, which is significantly less polar and thus has lower aqueous solubility, potentially leading to precipitation.

Caption: Equilibrium of this compound in aqueous solution as a function of pH.

The Effect of Temperature

Experimental Determination of Solubility and Quantification

Accurate determination of the solubility profile requires robust experimental design and validated analytical methods.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffered solutions at various pHs, or organic solvents) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle, or centrifuge to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong chromophore in the molecule, direct UV detection at low wavelengths can be challenging and prone to interference. A more robust approach involves derivatization to introduce a chromophore or fluorophore, or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Derivatization with o-phthaldialdehyde (OPA) is a common method for the analysis of primary amines.[6]

Illustrative HPLC-UV Method with Pre-column Derivatization:

-

Instrumentation: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

-

Derivatizing Agent: o-phthaldialdehyde (OPA) reagent.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Dependent on the OPA-derivative, typically in the range of 330-340 nm.

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound of known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

For both standards and samples, mix a defined volume with the OPA reagent and allow the reaction to proceed for a specified time before injection.

-

-

Calibration: Construct a calibration curve by plotting the peak area against the concentration of the standards. The solubility can then be calculated from the peak area of the unknown sample using the regression equation of the calibration curve.

Practical Implications in Research and Drug Development

A thorough understanding of the solubility profile of this compound is paramount for its effective use.

-

Process Chemistry: In its role as a key intermediate in the synthesis of Glimepiride, its solubility in various reaction solvents will dictate reaction rates, efficiency, and ease of work-up.[5]

-

Purification: The temperature and pH-dependent solubility are critical for developing efficient crystallization protocols for purification, allowing for the removal of impurities and isolation of the desired product in high purity.

-

Formulation Development: For any potential application where this molecule might be part of a final formulation, its aqueous solubility profile, particularly its pH-dependence, will be a key consideration for ensuring bioavailability and stability.

Conclusion

The solubility of this compound is a multifaceted characteristic governed by its physicochemical properties and the surrounding environment. Its nature as an amine hydrochloride renders it highly soluble in polar solvents, with its aqueous solubility being critically dependent on pH. While qualitative data and theoretical principles provide a strong foundation for understanding its behavior, further experimental studies to quantify its solubility in a range of solvents and temperatures would be of significant value to the scientific community. The experimental and analytical methodologies outlined in this guide provide a robust framework for undertaking such investigations, enabling researchers to leverage a comprehensive understanding of this important pharmaceutical intermediate.

References

-

LookChem. trans-4-Methylcyclohexyl amine. [Link]

-

MDPI. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. [Link]

-

PubChem. 4-Methylcyclohexylamine. [Link]

-

Analytice. Cyclohexylamine - analysis. [Link]

-

ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

-

PubMed. The determination of cyclohexylamine by electron-capture gas chromatography. [Link]

-

Semantic Scholar. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. [Link]

-

PharmaCompass. trans-4-Methyl-cyclohexylamine. [Link]

-

ResearchGate. HPLC/DAD Assay of Cyclohexanamine as Related Impurity in Glipizide Through Derivatization with o-Phtaldialdehyde. [Link]

-

PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

-

ResearchGate. Study of pH-dependent drugs solubility in water. [Link]

-

PharmaCompass. cis-4-methylcyclohexanamine hydrochloride. [Link]

-

OUCI. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

- Google Patents.

-

PubChem. 4-Methylcyclohexylamine Hydrochloride. [Link]

- Google Patents.

-

PMC - NIH. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. [Link]

-

ChemBK. TRANS-4-METHYLCYCLOHEXYLAMINE HYDROCHLORIDE. [Link]

-

PubChem. trans-4-Methylcyclohexylamine. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Material Safety Data Sheet for trans-4-Methylcyclohexanamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive safety and handling guide for trans-4-Methylcyclohexanamine hydrochloride (CAS No. 33483-65-7). As a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1][2] This guide moves beyond a simple recitation of safety data sheet (SDS) fields to provide a synthesized, field-proven perspective on handling, emergency response, and storage, grounded in authoritative data.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a substituted cycloaliphatic amine salt.[1] The hydrochloride form enhances its stability and solubility in polar solvents compared to the free base.[1] It is typically encountered as a white to off-white crystalline solid.[1][3]

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 33483-65-7 | [1][3][4] |

| Molecular Formula | C₇H₁₆ClN | [3] |

| Molecular Weight | 149.66 g/mol | [3][5] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 261-263°C | [3] |

| Solubility | Soluble in water | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions |[1] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as highly hazardous upon direct contact. The primary dangers are its corrosive effects on skin and eyes.[3] The amine functional group and the nature of the hydrochloride salt contribute to this corrosive potential.

Table 2: GHS Hazard Classification | Category | Pictogram | Signal Word | Hazard Statements | Precautionary Statements | | :--- | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation |

| Danger | H314: Causes severe skin burns and eye damage.[3] | P260, P264, P280, P301+P310+P330+P331, P303+P361+P353, P363, P405, P501.[3] | | Serious Eye Damage | (Same as above) | Danger | H318: Causes serious eye damage.[3] | P280, P305+P351+P338+P310.[3] |Expert Insight: The H314 classification is critical; it signifies that the material can cause irreversible skin damage after a single exposure. This necessitates the use of robust personal protective equipment (PPE) beyond standard laboratory attire. The causality stems from the compound's ability to inflict chemical burns, leading to tissue destruction.

Section 3: Toxicological Profile and Routes of Exposure

-

Skin Contact: Exposure may cause inflammation, itching, redness, blistering, pain, or dryness.[3] Prolonged contact will result in severe chemical burns.

-

Eye Contact: Can lead to redness, pain, and severe eye damage, potentially causing irreversible harm.[3]

-

Inhalation: Inhaling the dust can irritate the lungs and respiratory system.[3]

-

Ingestion: Swallowing the chemical can cause severe damage to the delicate tissues of the mouth, throat, and gastrointestinal tract.[6]

Trustworthiness in Practice: The absence of extensive toxicological data does not imply safety. On the contrary, it mandates a more cautious approach. All handling should be performed under the assumption that the compound is highly toxic and corrosive, and all routes of exposure must be rigorously prevented.

Section 4: Emergency Response Protocols

A structured and rapid response to accidental exposure is critical to mitigating harm.

Caption: Emergency response workflow for accidental exposure.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical aid.[3][6]

-

Skin Contact: Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing and shoes.[3][6][7] Immediate medical attention is required.[6]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, ensuring to hold the eyelids open to rinse the entire surface.[3][7] Remove contact lenses if it is safe to do so.[6] Obtain medical aid immediately.[3]

-

Ingestion: Do NOT induce vomiting.[6][7] Rinse the mouth thoroughly with water. If the person is conscious, have them drink water. Call a physician or poison control center immediately.[3][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Specific Hazards: During a fire, irritating and toxic fumes may be generated, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[6]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[6][7]

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear full personal protective equipment, including respiratory protection, chemical-resistant gloves, safety goggles, and protective clothing.[7] Avoid breathing dust.[3]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[7]

-

Containment and Cleanup: Carefully sweep up, vacuum, or absorb the spilled solid with an inert material.[3] Place the material into a suitable, labeled container for disposal.[3] Consult local regulations for proper disposal procedures.[3]

Section 5: Safe Handling, Storage, and Exposure Control

Proactive measures are the cornerstone of safety when working with this compound.

Exposure Controls and Personal Protection

-

Engineering Controls: Handle this product exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[3][7] Safety showers and eyewash stations must be readily accessible and in close proximity to the workstation.[3][6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical splash-resistant safety goggles with side shields or a face shield.[3][7]

-

Skin Protection: Wear impervious gloves (e.g., nitrile, neoprene) and protective clothing to prevent any possibility of skin contact.[3][6]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[6]

-

Protocol for Safe Handling

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear. Confirm the location of the nearest eyewash station and safety shower. Don all required PPE.

-

Weighing: To minimize dust generation, weigh the powder carefully within the fume hood. Use a spatula to gently transfer the material. Avoid pouring the powder from a height.

-

Use: When adding to a reaction, do so slowly to prevent splashing or aerosolization. Keep the container tightly closed when not in use.[3]

-

Post-Handling: Wash hands and any potentially exposed skin thoroughly after handling is complete, even if gloves were worn.[3]

-

Decontamination: Clean all equipment and the work surface after use. Dispose of contaminated materials as hazardous waste.

Conditions for Safe Storage

-

Requirements: Store the container locked up in a cool, dry, and well-ventilated area.[3][6] Keep the container tightly sealed to prevent moisture absorption.[3]

-

Incompatibilities: Store away from incompatible substances, particularly strong oxidizing agents, strong acids, and strong alkalis.[6][7] The rationale is to prevent exothermic or violent reactions that could lead to a loss of containment.

Section 6: Disposal Considerations

Waste generated from this material must be treated as hazardous waste. Chemical waste generators are required to determine if a discarded chemical is classified as hazardous.[3] All disposal practices must comply with federal, state, and local regulations. Do not dispose of this material into sewer systems or the environment.[7]

References

-

AK Scientific, Inc. (n.d.). trans-4-Methyl-cyclohexylamine HCl Safety Data Sheet. Retrieved from

- DC Chemicals. (2025). trans-4-Methylcyclohexanamine MSDS.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). trans-4-Methylcyclohexylamine.

- Sigma-Aldrich. (n.d.). trans-4-Methylcyclohexylamine AldrichCPR.

- Thermo Fisher Scientific. (2024).

-

Santa Cruz Biotechnology. (n.d.). trans-4-Methylcyclohexylamine. Retrieved from

- Guidechem. (n.d.). trans-4-Methylcyclohexylamine hydrochloride 33483-65-7 wiki.

- ChemicalBook. (2025). trans-4-Methylcyclohexylamine hydrochloride.

- PubChem. (n.d.). 4-Methylcyclohexylamine Hydrochloride.

- Scimplify. (n.d.). This compound Manufacturer and Suppliers.

- Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.

- MedChemExpress. (n.d.). trans-4-Methylcyclohexanamine.

- PubChem. (n.d.). 4-Methylcyclohexylamine.

- Sigma-Aldrich. (n.d.). 4-Methylcyclohexylamine, mixture of cis and trans 97.

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 3. aksci.com [aksci.com]

- 4. trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7 [chemicalbook.com]

- 5. 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. trans-4-Methylcyclohexanamine|2523-55-9|MSDS [dcchemicals.com]

The Stereochemistry of 4-Methylcyclohexylamine Isomers: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the stereochemistry of the cis and trans isomers of 4-methylcyclohexylamine. Designed for researchers, scientists, and drug development professionals, this document delves into the conformational analysis, synthesis, spectroscopic characterization, and distinct pharmacological profiles of these two isomers. By elucidating the profound impact of stereoisomerism on molecular properties and biological activity, this guide aims to equip scientists with the foundational knowledge required to leverage these differences in rational drug design and development. Detailed experimental protocols for synthesis, separation, and analysis are provided, underpinned by authoritative references to ensure scientific rigor.

Introduction: The Critical Role of Stereochemistry in Drug Design

The three-dimensional arrangement of atoms in a molecule is a fundamental determinant of its interaction with biological systems.[1] For chiral compounds or those containing stereocenters, different stereoisomers can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[2][3] The seemingly subtle variation in the spatial orientation of functional groups can lead to significant differences in receptor binding, enzyme inhibition, and metabolic pathways.[1] 4-Methylcyclohexylamine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including the antidiabetic drug glimepiride, exists as two distinct diastereomers: cis-4-methylcyclohexylamine and trans-4-methylcyclohexylamine. Understanding the unique stereochemical attributes of each isomer is paramount for optimizing drug efficacy and safety. This guide provides an in-depth analysis of these isomers, offering field-proven insights into their synthesis, characterization, and biological significance.

Conformational Analysis: A Tale of Two Chairs

The stereochemical behavior of the 4-methylcyclohexylamine isomers is dictated by the conformational preferences of the cyclohexane ring. The chair conformation is the most stable arrangement, minimizing both angle and torsional strain.[4] In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of these positions is governed by steric interactions, particularly 1,3-diaxial interactions. The energetic preference of a substituent for the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformers.[5]

A-Values of Constituent Groups

-

Methyl Group (-CH₃): The A-value for a methyl group is approximately 1.7 kcal/mol.[5] This significant energy penalty for occupying an axial position is due to steric hindrance with the two other axial hydrogens on the same side of the ring.

-

Amino Group (-NH₂): The A-value for an amino group is approximately 1.2-1.6 kcal/mol, though it can be influenced by the solvent. For the purpose of this analysis, we will use a value of ~1.4 kcal/mol.

Conformational Equilibrium of trans-4-Methylcyclohexylamine

In the trans isomer, the methyl and amino groups are on opposite sides of the cyclohexane ring. This allows for a chair conformation where both bulky groups can simultaneously occupy equatorial positions, thereby avoiding unfavorable 1,3-diaxial interactions. The alternative chair conformation would force both groups into axial positions, resulting in significant steric strain.

The two possible chair conformations are not energetically equivalent.

-

Conformer 1: Equatorial methyl group, axial amino group. Steric strain is primarily from the axial amino group (~1.4 kcal/mol).

-

Conformer 2: Axial methyl group, equatorial amino group. Steric strain is primarily from the axial methyl group (~1.7 kcal/mol).

Since the A-value of the methyl group is slightly larger than that of the amino group, the conformation with the methyl group in the equatorial position is marginally more stable. The energy difference is approximately 0.3 kcal/mol (1.7 - 1.4 kcal/mol). This small energy difference means that both conformers are present in significant populations at room temperature, with a slight preference for the conformer with the equatorial methyl group.

Synthesis and Separation of Isomers

The synthesis of 4-methylcyclohexylamine typically results in a mixture of cis and trans isomers. The ratio of these isomers is highly dependent on the synthetic route and reaction conditions. Subsequent separation is crucial to obtain the desired pure isomer for pharmaceutical applications.

Synthetic Pathways

Two common synthetic strategies are the catalytic hydrogenation of p-toluidine and the reductive amination of 4-methylcyclohexanone.

The hydrogenation of the aromatic ring of p-toluidine over a metal catalyst such as ruthenium or rhodium is a widely used industrial method. [6]The stereochemical outcome of this reaction can be influenced by the choice of catalyst, solvent, and reaction conditions. The addition of an alkali hydroxide has been shown to improve the yield of the trans isomer. [6]

Reductive amination involves the reaction of 4-methylcyclohexanone with an ammonia source to form an imine, which is then reduced in situ to the amine. [7]Common reducing agents include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. The stereoselectivity of the reduction step determines the final cis/trans ratio.

Separation of Isomers

Given that most synthetic routes produce a mixture, efficient separation is a critical downstream process.

-

Fractional Distillation: The boiling points of the cis and trans isomers are very close, making separation by fractional distillation challenging but feasible with a highly efficient column.

-

Crystallization of Salts: A common and effective method involves the formation of salts, such as hydrochlorides or pivalates. [3]The different solubilities of the cis and trans salts in a given solvent system allow for selective crystallization of one isomer.

-

Chromatography: Preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used for the separation of the isomers, particularly on a smaller scale or for analytical purposes. [8][9]

Detailed Experimental Protocols

This protocol is adapted from a patented method and is suitable for obtaining a high purity of the trans isomer. [1]

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add trans-4-methylcyclohexanecarboxylic acid (250 g, 1.76 mol), chloroform (375 g), and sodium azide (140 g). Stir the mixture at room temperature for 10 minutes.

-

Rearrangement: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (700 g) dropwise over 2 hours, maintaining the temperature at 30 °C.

-

Reaction: After the addition is complete, slowly warm the mixture to 40 °C and stir for 12 hours.

-

Workup: Cool the reaction mixture to below 20 °C and pour it into a mixture of ice and water (2500 g). Stir for 15 minutes.

-

Basification and Extraction: Adjust the pH to 11 with a 40% sodium hydroxide solution. Stir at room temperature for 1 hour. Transfer the mixture to a separatory funnel and separate the chloroform layer.

-

Purification: Dry the chloroform layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to reclaim the chloroform. The residual oil is then purified by vacuum distillation to yield trans-4-methylcyclohexylamine.

This protocol is based on a patented method for producing the cis isomer. [2]

-

Hydrogenation: In a pressure-resistant reaction flask, charge 4-methylphenylboronic acid (13.6 g, 0.1 mol), 5% rhodium on carbon (0.7 g), and tetrahydrofuran (150 g). Introduce hydrogen to a pressure of 3 MPa and heat the reaction to 80 °C for 6 hours.

-

Isolation of Intermediate: After cooling and venting, filter the catalyst through celite. Concentrate the filtrate and recrystallize the crude product from a heptane/ethanol mixture to obtain cis-4-methylcyclohexylboronic acid.

-

Amination: Under a nitrogen atmosphere, dissolve cis-4-methylcyclohexylboronic acid (10.5 g, 74 mmol) in tetrahydrofuran (42 g). Add sulfamic acid (10.8 g, 111 mmol) dropwise at room temperature, followed by the dropwise addition of 1 M sodium hydroxide solution (40 mL).

-

Reaction: Stir the mixture at room temperature for 16 hours.

-

Workup and Purification: Quench the reaction by adding hydrochloric acid to adjust the pH to 1-2. Separate the organic layer. Adjust the aqueous layer to pH 12-13 with sodium hydroxide and extract with a dichloromethane/isopropanol mixture. Concentrate the organic extracts and distill to obtain cis-4-methylcyclohexylamine.

Spectroscopic Characterization

The distinct spatial arrangements of the methyl and amino groups in the cis and trans isomers lead to unique spectroscopic signatures, which are essential for their identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly sensitive to their axial or equatorial orientation.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Methylcyclohexylamine Isomers

| Isomer | Conformation | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| trans | Diequatorial | -CH-NH₂ | ~2.5-2.7 (tt) | ~50-52 |

| -CH-CH₃ | ~1.2-1.4 (m) | ~32-34 | ||

| -CH₃ | ~0.8-0.9 (d) | ~22-23 | ||

| cis | Eq. Me, Ax. NH₂ | -CH-NH₂ | ~3.0-3.2 (br s) | ~48-50 |

| -CH-CH₃ | ~1.4-1.6 (m) | ~30-32 | ||

| -CH₃ | ~0.9-1.0 (d) | ~21-22 |

Note: These are predicted values and may vary depending on the solvent and instrument.

-

trans Isomer: The proton attached to the carbon bearing the amino group (-CH-NH₂) in the diequatorial conformation will be axial and thus appear as a triplet of triplets (tt) due to coupling with two adjacent axial protons and two adjacent equatorial protons.

-

cis Isomer: The proton attached to the carbon bearing the amino group in the major conformation (axial -NH₂) will be equatorial and will exhibit a broad singlet or a narrow multiplet due to smaller equatorial-axial and equatorial-equatorial coupling constants.

Infrared (IR) Spectroscopy

Both isomers will exhibit characteristic N-H stretching absorptions for a primary amine in the region of 3300-3500 cm⁻¹. The C-H stretching and bending vibrations of the methyl and cyclohexyl groups will also be present. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different symmetries of the two molecules.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of both isomers are expected to be very similar, with a molecular ion peak at m/z 113. Fragmentation patterns will be dominated by the loss of the amino group and fragmentation of the cyclohexane ring. Distinguishing the isomers by mass spectrometry alone is challenging and typically requires chromatographic separation prior to analysis (GC-MS).

Pharmacological Profiles: A Study in Stereoselectivity

The distinct three-dimensional structures of the cis and trans isomers of 4-methylcyclohexylamine lead to different interactions with biological targets, resulting in unique pharmacological profiles. This stereoselectivity is of paramount importance in drug development.

trans-4-Methylcyclohexylamine: A Potent Spermidine Synthase Inhibitor

The trans isomer has been identified as a potent inhibitor of spermidine synthase. [10][11][12]This enzyme is a key player in the biosynthesis of polyamines, which are essential for cell growth and proliferation. By inhibiting this enzyme, trans-4-methylcyclohexylamine can deplete cellular spermidine levels, making it a compound of interest in the development of antiproliferative agents. [4][13]The Ki value for the inhibition of spermidine synthase by the trans isomer has been reported to be as low as 40 nM. [10]

cis-4-Methylcyclohexylamine: Carbonyl Reductase Inhibition and Anti-Inflammatory Potential

The cis isomer has been reported to exhibit inhibitory activity against carbonyl reductase. It has also been shown to have anti-inflammatory effects by inhibiting protein kinase C (PKC) and NF-κB activation. These distinct activities highlight the potential for developing the cis isomer for different therapeutic applications, such as in the treatment of inflammatory conditions.

Conclusion